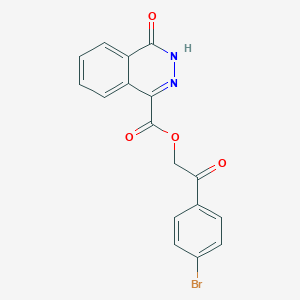
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate, also known as BOPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. For example, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has also been reported to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been shown to exhibit various biochemical and physiological effects, depending on the application and concentration used. In medicinal chemistry, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and reduce inflammation. In material science, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been used to synthesize polymers with tunable mechanical and optical properties. In catalysis, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been employed to promote various organic transformations, including cross-coupling reactions and C-H activation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can be easily synthesized using a one-pot reaction method, and the product can be purified using column chromatography. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is also stable under various conditions, making it suitable for long-term storage and handling. However, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and reactivity. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can also exhibit cytotoxicity at high concentrations, which can limit its use in some applications.
Orientations Futures
There are several future directions for 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate research, including the development of new synthetic methods, the exploration of its biological activities and mechanisms of action, and the application of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate in new fields. One potential direction is the synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate derivatives with improved solubility and bioavailability, which can enhance its efficacy in medicinal chemistry and other applications. Another direction is the investigation of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate's role in cellular signaling pathways and its interaction with other biomolecules, which can provide insights into its mechanism of action. Finally, the application of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate in new fields, such as energy storage and environmental remediation, can expand its potential applications and impact.
Méthodes De Synthèse
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can be synthesized using a one-pot reaction method, which involves the condensation of 4-bromobenzaldehyde, malonic acid, and phthalic anhydride in the presence of a catalytic amount of piperidine. The reaction mixture is then heated under reflux for several hours, followed by purification using column chromatography to obtain the desired product.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been reported to exhibit anticancer, antifungal, and antibacterial activities. In material science, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been used as a building block for the synthesis of novel polymers and supramolecular assemblies. In catalysis, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been employed as a ligand for various metal catalysts, including palladium and copper, to promote organic transformations.
Propriétés
Formule moléculaire |
C17H11BrN2O4 |
|---|---|
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
InChI |
InChI=1S/C17H11BrN2O4/c18-11-7-5-10(6-8-11)14(21)9-24-17(23)15-12-3-1-2-4-13(12)16(22)20-19-15/h1-8H,9H2,(H,20,22) |
Clé InChI |
VQHLYJIHBYHDEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)
![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)



![{4-[4-(4-Fluoro-phenyl)-thiazol-2-yl]-piperazin-1-yl}-furan-2-yl-methanone](/img/structure/B299544.png)
![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B299545.png)
![4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299546.png)
![4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)

![2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B299553.png)
![1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole](/img/structure/B299555.png)
![4-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-N-phenyl-1,3-thiazol-2-amine](/img/structure/B299556.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)